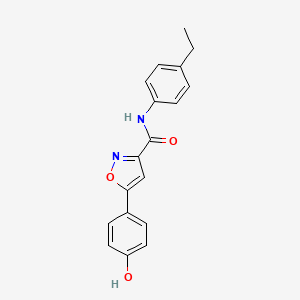
5-(3-bromo-4-hydroxy-5-methoxybenzylidene)-2-phenyl-1,3-thiazol-4(5H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(3-bromo-4-hydroxy-5-methoxybenzylidene)-2-phenyl-1,3-thiazol-4(5H)-one, also known as BHMB, is a synthetic compound with potential therapeutic applications. BHMB belongs to the class of thiazole derivatives, which have been widely studied for their various pharmacological properties.
Wirkmechanismus
The exact mechanism of action of 5-(3-bromo-4-hydroxy-5-methoxybenzylidene)-2-phenyl-1,3-thiazol-4(5H)-one is not fully understood. However, it is believed that 5-(3-bromo-4-hydroxy-5-methoxybenzylidene)-2-phenyl-1,3-thiazol-4(5H)-one inhibits the activity of certain enzymes involved in cell proliferation, leading to the death of cancer cells. 5-(3-bromo-4-hydroxy-5-methoxybenzylidene)-2-phenyl-1,3-thiazol-4(5H)-one may also induce oxidative stress in cancer cells, leading to their death.
Biochemical and Physiological Effects:
5-(3-bromo-4-hydroxy-5-methoxybenzylidene)-2-phenyl-1,3-thiazol-4(5H)-one has been shown to have a number of biochemical and physiological effects. Studies have shown that 5-(3-bromo-4-hydroxy-5-methoxybenzylidene)-2-phenyl-1,3-thiazol-4(5H)-one can inhibit the activity of certain enzymes involved in cell proliferation, such as thymidine phosphorylase and topoisomerase II. 5-(3-bromo-4-hydroxy-5-methoxybenzylidene)-2-phenyl-1,3-thiazol-4(5H)-one has also been shown to induce oxidative stress in cancer cells, leading to their death. Additionally, 5-(3-bromo-4-hydroxy-5-methoxybenzylidene)-2-phenyl-1,3-thiazol-4(5H)-one has been shown to have anti-inflammatory and antioxidant properties.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 5-(3-bromo-4-hydroxy-5-methoxybenzylidene)-2-phenyl-1,3-thiazol-4(5H)-one in lab experiments is its potential therapeutic applications, particularly in the treatment of cancer. 5-(3-bromo-4-hydroxy-5-methoxybenzylidene)-2-phenyl-1,3-thiazol-4(5H)-one has been shown to have cytotoxic effects on various cancer cell lines, making it a promising candidate for further research. However, one limitation of using 5-(3-bromo-4-hydroxy-5-methoxybenzylidene)-2-phenyl-1,3-thiazol-4(5H)-one in lab experiments is its potential toxicity. Studies have shown that 5-(3-bromo-4-hydroxy-5-methoxybenzylidene)-2-phenyl-1,3-thiazol-4(5H)-one can be toxic to normal cells at high concentrations, highlighting the need for further research to determine its optimal dosage and potential side effects.
Zukünftige Richtungen
There are several future directions for research on 5-(3-bromo-4-hydroxy-5-methoxybenzylidene)-2-phenyl-1,3-thiazol-4(5H)-one. One area of research could focus on the development of 5-(3-bromo-4-hydroxy-5-methoxybenzylidene)-2-phenyl-1,3-thiazol-4(5H)-one as a potential cancer therapy. Further studies could investigate the optimal dosage and potential side effects of 5-(3-bromo-4-hydroxy-5-methoxybenzylidene)-2-phenyl-1,3-thiazol-4(5H)-one in vivo. Additionally, studies could investigate the potential of 5-(3-bromo-4-hydroxy-5-methoxybenzylidene)-2-phenyl-1,3-thiazol-4(5H)-one in combination with other cancer therapies. Another area of research could focus on the development of 5-(3-bromo-4-hydroxy-5-methoxybenzylidene)-2-phenyl-1,3-thiazol-4(5H)-one as a potential anti-inflammatory or antioxidant therapy. Further studies could investigate the potential of 5-(3-bromo-4-hydroxy-5-methoxybenzylidene)-2-phenyl-1,3-thiazol-4(5H)-one in various disease models, such as Alzheimer's disease or Parkinson's disease. Overall, 5-(3-bromo-4-hydroxy-5-methoxybenzylidene)-2-phenyl-1,3-thiazol-4(5H)-one is a promising compound with potential therapeutic applications, making it an important area of research for future studies.
Synthesemethoden
5-(3-bromo-4-hydroxy-5-methoxybenzylidene)-2-phenyl-1,3-thiazol-4(5H)-one can be synthesized by the reaction of 3-bromo-4-hydroxy-5-methoxybenzaldehyde with 2-phenyl-1,3-thiazole-4-carboxylic acid in the presence of a catalyst such as piperidine. The reaction proceeds via a condensation reaction, resulting in the formation of 5-(3-bromo-4-hydroxy-5-methoxybenzylidene)-2-phenyl-1,3-thiazol-4(5H)-one as a yellow solid.
Wissenschaftliche Forschungsanwendungen
5-(3-bromo-4-hydroxy-5-methoxybenzylidene)-2-phenyl-1,3-thiazol-4(5H)-one has been studied for its potential therapeutic applications, particularly in the treatment of cancer. Studies have shown that 5-(3-bromo-4-hydroxy-5-methoxybenzylidene)-2-phenyl-1,3-thiazol-4(5H)-one has cytotoxic effects on various cancer cell lines, including breast cancer, lung cancer, and colon cancer. 5-(3-bromo-4-hydroxy-5-methoxybenzylidene)-2-phenyl-1,3-thiazol-4(5H)-one has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Eigenschaften
IUPAC Name |
(5Z)-5-[(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]-2-phenyl-1,3-thiazol-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12BrNO3S/c1-22-13-8-10(7-12(18)15(13)20)9-14-16(21)19-17(23-14)11-5-3-2-4-6-11/h2-9,20H,1H3/b14-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMSBGXZLQDVEME-ZROIWOOFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)C=C2C(=O)N=C(S2)C3=CC=CC=C3)Br)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C(=CC(=C1)/C=C\2/C(=O)N=C(S2)C3=CC=CC=C3)Br)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12BrNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-bromo-4-hydroxy-5-methoxybenzylidene)-2-phenyl-1,3-thiazol-4(5H)-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-{4-[2-(3-methyl-1-piperazinyl)ethoxy]phenyl}-1-propanone](/img/structure/B6136689.png)
![ethyl 5-(2,4-dichlorobenzylidene)-2-[(4-methylbenzoyl)amino]-4-oxo-4,5-dihydro-3-thiophenecarboxylate](/img/structure/B6136691.png)
![2-{[5-(carboxymethyl)-4-oxo-1,3-thiazolidin-2-ylidene]carbonohydrazonoyl}benzoic acid](/img/structure/B6136694.png)
![2-ethoxy-4-[(6-oxo-2-phenyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene)methyl]phenyl acetate](/img/structure/B6136703.png)

![2-{3-oxo-1-[3-(trifluoromethyl)benzyl]-2-piperazinyl}-N-(2-pyridinylmethyl)acetamide](/img/structure/B6136730.png)
![methyl 4-({2-[(5-cyano-6-oxo-4-phenyl-1,6-dihydro-2-pyrimidinyl)thio]propanoyl}amino)benzoate](/img/structure/B6136734.png)
![4-chloro-3-[2-(3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene)hydrazino]-N-phenylbenzamide](/img/structure/B6136743.png)
![N-[1-(2,3-dihydro-1H-inden-2-yl)-3-piperidinyl]-2-(phenylthio)acetamide](/img/structure/B6136750.png)
![2-[1-(2-ethoxybenzyl)-3-oxo-2-piperazinyl]-N-[2-(2-oxo-1-imidazolidinyl)ethyl]acetamide](/img/structure/B6136751.png)
![[2-(2-bromophenoxy)ethyl]methylamine hydrochloride](/img/structure/B6136755.png)

![2-[(4-chlorophenyl)imino]-5-(4-ethoxybenzyl)-1,3-thiazolidin-4-one](/img/structure/B6136766.png)
![N-benzyl-N'-[1-(1,3-thiazol-2-yl)ethyl][1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine](/img/structure/B6136775.png)